1-propionyl-1H-indazol-3(2H)-one
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Overview
Description
1-propionyl-1H-indazol-3(2H)-one is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propionyl-1H-indazol-3(2H)-one typically involves the reaction of indazole with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-propionyl-1H-indazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-propionyl-1H-indazol-3(2H)-one would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-1H-indazol-3(2H)-one
- 1-benzoyl-1H-indazol-3(2H)-one
- 1-butyl-1H-indazol-3(2H)-one
Uniqueness
1-propionyl-1H-indazol-3(2H)-one is unique due to its specific propionyl group, which can influence its chemical reactivity and biological activity compared to other indazole derivatives.
Properties
CAS No. |
102787-45-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-propanoyl-2H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11-12/h3-6H,2H2,1H3,(H,11,14) |
InChI Key |
NSJPYIKDPXMTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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